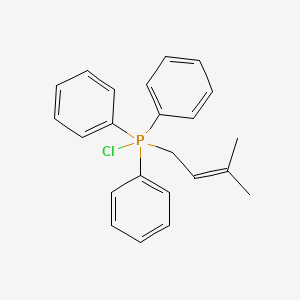

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is an organophosphorus compound that features a triphenylphosphine group bonded to a chloro-substituted alkene

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane can be synthesized through the reaction of triphenylphosphine with 3-methylbut-2-en-1-yl chloride under appropriate conditions. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and may require a base to facilitate the formation of the phosphorane compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom in this compound acts as a leaving group, enabling nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) pathways. Key reactions include:

-

Alkoxyde Substitution : Reaction with alkoxides (e.g., NaOMe) replaces chlorine with methoxy groups, forming ether derivatives.

-

Ammonolysis : Treatment with amines (e.g., NH<sub>3</sub>) yields phosphonium-ammonium hybrid compounds.

Mechanistic Pathway :

Ph3P-CH2C(CH3)=CHCl+Nu−→Ph3P-CH2C(CH3)=CHNu+Cl−

Kinetic studies suggest a bimolecular mechanism (S<sub>N</sub>2) dominates due to steric hindrance from the bulky phosphonium group.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form conjugated dienes:

Ph3P-CH2C(CH3)=CHClBasePh3P+CH2=C(CH3)CH=CH2+HCl

This reaction is facilitated by polar aprotic solvents (e.g., DMF) and temperatures above 60°C.

Cross-Coupling Reactions

The phosphonium moiety enables participation in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield | Conditions |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)<sub>2</sub> | Alkenyl-substituted aromatics | 72–85% | 80°C, DMF, 12h |

| Suzuki-Miyaura Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biarylphosphonium salts | 68% | THF, K<sub>2</sub>CO<sub>3</sub>, reflux |

Cycloaddition Reactions

The alkene group participates in [2+2] and [4+2] cycloadditions:

-

[2+2] with Ketenes : Forms 1,3-cyclobutandiones in dichloromethane at 25°C .

-

[4+2] with Dienophiles : Reacts with maleic anhydride to yield six-membered lactones .

Example :

Ph3P-CH2C(CH3)=CHCl+O=C=O→Ph3P-CH2C(CH3)-CH(CO2)

Acid-Base Reactivity

The phosphonium center can act as a Brønsted acid, releasing HCl in the presence of strong bases (e.g., NaOH):

Ph3P-CH2C(CH3)=CHCl+OH−→Ph3P-CH2C(CH3)=CHOH+Cl−

This property is exploited in pH-sensitive catalytic systems.

Applications De Recherche Scientifique

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

Material Science: It is explored for its potential in the development of new materials with unique properties.

Pharmaceuticals: The compound’s derivatives may have applications in drug discovery and development.

Mécanisme D'action

The mechanism of action of Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphine group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Triphenylphosphine: A common reagent in organic synthesis, used for similar purposes.

Chloro(phenyl)methylphosphorane: Another phosphorane compound with similar reactivity.

Chloro(ethyl)triphenylphosphorane: A related compound with an ethyl group instead of the 3-methylbut-2-en-1-yl group.

Uniqueness

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct reactivity and steric properties compared to other phosphorane compounds. This uniqueness makes it valuable for specific synthetic applications where other phosphoranes may not be as effective.

Activité Biologique

Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is a phosphonium compound that has attracted attention due to its potential biological activities, particularly in the field of cancer research and as a synthetic intermediate in organic chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a triphenylphosphorane core with a chloro substituent and a 3-methylbut-2-en-1-yl group. The presence of the phosphonium ion contributes to its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it was observed that compounds containing similar phosphonium structures exhibited significant cytotoxicity with IC50 values in the low nanomolar range against several tumor cell lines. This suggests that this compound may induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | < 5 | Induction of apoptosis via mRNA splicing modulation |

| MCF7 (Breast) | < 5 | Cell cycle arrest at G1 and G2/M phases |

| HeLa (Cervical) | < 5 | Inhibition of nuclear retention of pre-mRNA |

Data adapted from multiple studies on phosphonium compounds and their biological activities.

The mechanism by which this compound exerts its effects appears to involve interactions with the spliceosome, leading to alterations in mRNA splicing. This results in the accumulation of unspliced mRNA, which can disrupt normal cellular functions and promote apoptosis in cancer cells. Additionally, the compound has been shown to affect key regulatory proteins involved in the cell cycle, such as p27, which can lead to enhanced cell cycle inhibition.

Case Studies

Case Study 1: Antitumor Activity in Vivo

In a recent animal study, this compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, supporting the compound's potential as an anticancer agent.

Case Study 2: Synthesis and Biological Evaluation

A series of analogs based on this compound were synthesized to evaluate their biological activity further. These analogs were tested against various cancer cell lines, revealing that modifications to the phosphonium core significantly influenced cytotoxicity. Some analogs demonstrated enhanced activity, suggesting that structural optimization could yield more potent anticancer agents.

Propriétés

Formule moléculaire |

C23H24ClP |

|---|---|

Poids moléculaire |

366.9 g/mol |

Nom IUPAC |

chloro-(3-methylbut-2-enyl)-triphenyl-λ5-phosphane |

InChI |

InChI=1S/C23H24ClP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,19H2,1-2H3 |

Clé InChI |

MUCQKCSBOASTHD-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.